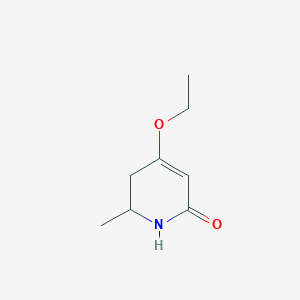

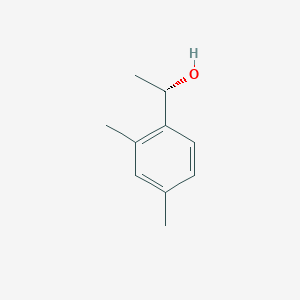

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S)-1-(2,4-dimethylphenyl)ethan-1-ol” is a chemical compound with significance in various chemical and pharmacological research contexts. Due to its unique molecular structure, it serves as a key intermediate or subject in studies concerning molecular interactions, synthesis pathways, and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to “(1S)-1-(2,4-dimethylphenyl)ethan-1-ol” involves processes like Friedel-Crafts alkylation, which is effective for creating complex organic structures. For example, 1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) is synthesized using o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts, demonstrating the methodology that could be adapted for “(1S)-1-(2,4-dimethylphenyl)ethan-1-ol” (Takahashi et al., 1995).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and vibrational spectroscopy, provides insights into the detailed geometry of chemical compounds. Similar compounds to “(1S)-1-(2,4-dimethylphenyl)ethan-1-ol” have been studied, revealing planar hydrogen-bonded rings and specific conformational properties that influence their chemical behavior (Toda, Tanaka, & Mak, 1985).

Chemical Reactions and Properties

The chemical reactivity and properties of “(1S)-1-(2,4-dimethylphenyl)ethan-1-ol” can be inferred from studies on similar molecules. These studies highlight the role of molecular structure in determining reactivity towards various chemical reactions, including oxidation and interaction with catalysts. For instance, the oxidative transformation of dimeric compounds to trans-ethylene-bridged species provides a glimpse into potential oxidation pathways that “(1S)-1-(2,4-dimethylphenyl)ethan-1-ol” might undergo (Borovkov et al., 1993).

Wissenschaftliche Forschungsanwendungen

Applications in Lignin Acidolysis and Material Science

The mechanism of β-O-4 bond cleavage during the acidolysis of lignin, a crucial process for valorizing lignin into valuable chemicals, has been extensively studied. Research by Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism in the benzyl-cation-type intermediates derived from these compounds. This study suggests potential applications in enhancing lignin valorization techniques, which could benefit material sciences and renewable energy sectors (T. Yokoyama, 2015).

Advances in Organic Light-Emitting Diodes (OLEDs)

The development of novel organic semiconductors, particularly for application in OLED devices, is a rapidly growing area of research. Squeo and Pasini (2020) review the structural design and synthesis of BODIPY-based organic semiconductors, which have shown promise as near-IR emitters and have applications in sensors, organic thin-film transistors, and organic photovoltaics. The exploration of these materials could lead to advancements in the field of optoelectronics and the development of more efficient, durable OLEDs (B. Squeo & M. Pasini, 2020).

Environmental Impacts and Toxicology

The environmental presence and toxicological impacts of chlorinated solvents and pesticides such as DDT and DDE have been extensively reviewed. Ruder (2006) discusses the adverse health effects associated with occupational exposure to chlorinated solvents, emphasizing the need for further research to understand exposure limits and potential health impacts. Similarly, studies on DDT and DDE have explored their roles as endocrine disruptors, highlighting the importance of understanding the environmental and health implications of these and similar compounds (A. Ruder, 2006).

Flavor and Fragrance Research

Investigations into the chemical components responsible for the aroma and flavor of natural products, such as the characterization of the mushroom-like flavor in Melittis melissophyllum L., have led to the identification of key compounds like 1-octen-3-ol. This research not only contributes to our understanding of natural flavors and fragrances but also has implications for the food and cosmetics industries, where these compounds can be used to replicate or enhance flavors and scents (F. Maggi, F. Papa, & S. Vittori, 2012).

Safety And Hazards

The related compound mentioned above has some safety information available. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P3381. However, this information may not directly apply to “(1S)-1-(2,4-dimethylphenyl)ethan-1-ol”.

Eigenschaften

IUPAC Name |

(1S)-1-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)